![molecular formula C28H48O4 B3328386 Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate CAS No. 459789-98-1](/img/structure/B3328386.png)
Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate
Overview
Description
Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate, also known as 6alpha-Ethyl-3alpha,7alpha-dihydroxy-24-nor-5beta-cholane-23-oic acid, is a chemical compound with the formula C25H42O4 . It has a molecular weight of 406.59858 g/mol . The molecule contains a total of 74 bonds, including 32 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 carboxylic acid (aliphatic). It also includes 3 hydroxyl groups and 2 secondary alcohols .
Molecular Structure Analysis
The molecule consists of 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings . The 2D chemical structure image of this compound is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Physical And Chemical Properties Analysis
This compound is a white to beige powder . It is soluble in DMSO at 2 mg/mL . It has an optical activity of [α]/D +4 to +6°, c = 1.0 in methanol . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Toxicological Reviews and Environmental Impacts
Ethyl Tertiary-Butyl Ether (ETBE) Toxicological Review : A comprehensive review by McGregor (2007) highlights the use of ETBE in gasoline to reduce exhaust emissions, its metabolism, and its low toxicity profile despite evidence for kidney effects in rats and liver centrilobular necrosis in mice under high exposure levels. The study concludes that ETBE does not present specific effects on reproduction, development, or genetic material and suggests its categorization as a compound with minimal human relevance in terms of toxicity (Mcgregor, 2007).
Review of Reproductive and Developmental Toxicity of ETBE : Peyster (2010) reviews the developmental and reproductive toxicity (DART) potential of ETBE, concluding it does not appear to be selectively toxic to reproduction or embryofetal development in the absence of other manifestations of general toxicity. This finding is based on studies with doses up to 1,000 mg/kg body weight/day in rats and rabbits (Peyster, 2010).
Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater : Thornton et al. (2020) summarize current knowledge on ETBE's biodegradation and fate in soil and groundwater, highlighting its aerobic biodegradation pathways and the challenges associated with its slow metabolism and potential limitations under anaerobic conditions. The review underscores the importance of understanding ETBE degradation for environmental remediation efforts (Thornton et al., 2020).
Mechanism of Action
While specific information on the mechanism of action of Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate is not available, it’s worth noting that similar compounds, such as Obeticholic acid, are known to be potent and selective FXR agonists . They exhibit anticholeretic and anti-inflammation effects .
Future Directions
properties
IUPAC Name |
ethyl (4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O4/c1-6-19-23-16-18(29)12-14-28(23,5)22-13-15-27(4)20(9-10-21(27)25(22)26(19)31)17(3)8-11-24(30)32-7-2/h17-23,25-26,29,31H,6-16H2,1-5H3/t17-,18-,19-,20-,21+,22+,23+,25+,26-,27-,28-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJRVVBCIAUGPQ-NQGMLVFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)OCC)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)OCC)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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